N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMODFCWNOUDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide typically involves the reaction of 1,3-benzodioxole with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of amides or thioesters.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell division and survival .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide
- Molecular Formula: C₁₀H₁₀ClNO₃
- Molecular Weight : 227.64 g/mol
- CAS Number : 90476-87-2
- Synonyms: N-1,3-Benzodioxol-5-yl-2-chloropropanamide, Propanamide, N-1,3-benzodioxol-5-yl-2-chloro .
Structural Features: The compound consists of a benzo[1,3]dioxole (1,3-benzodioxol) core substituted at the 5-position with a 2-chloro-propionamide group.
Acylation : Reacting benzo[1,3]dioxol-5-amine with 2-chloropropionyl chloride in a polar aprotic solvent (e.g., dichloromethane).
Purification : Crystallization or chromatography to isolate the product, verified via elemental analysis, IR, and NMR spectroscopy .
Comparison with Structurally Similar Compounds
N-Benzo[1,3]dioxol-5-yl-2-chloro-acetamide
- Molecular Formula: C₉H₈ClNO₃
- Molecular Weight : 227.69 g/mol
- CAS Number : 227199-07-7 .
- Key Differences: Substituent: Acetamide (CH₂Cl-C=O) vs. propionamide (CH₂CH₂Cl-C=O). Bioactivity: Limited antimicrobial activity against E. coli but moderate plant-growth regulation at 100 ppm . Crystallography: Exhibits intermolecular N–H···S and N–H···O hydrogen bonds, forming dimeric structures .
N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide
- Molecular Formula: C₁₇H₁₃NO₄
- Molecular Weight : 295.29 g/mol
- CAS Number: Not explicitly listed .
- Applications: Primarily used in herbicide research due to structural similarity to substituted benzoic acid uracils .
N-Benzo[1,3]dioxol-5-ylmethyl-2-chloro-propionamide
- Molecular Formula: C₁₁H₁₂ClNO₃
- Molecular Weight : 223.70 g/mol
- CAS Number: Not listed .
- Key Differences: Linker: Methyl group between benzodioxole and amide, reducing steric hindrance. Solubility: Likely higher in non-polar solvents compared to the parent compound.
Structural and Functional Analysis
Crystallographic Insights
- Hydrogen Bonding : In N-benzo[1,3]dioxol-5-yl thiourea (analogous structure), intramolecular C=O···H–N bonds create six-membered rings, while intermolecular N–H···S bonds form supramolecular networks .
- Software Tools : SHELXL () and Mercury CSD () are widely used for refining and visualizing crystal structures .
Biological Activity
N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its mechanisms of action, biological effects, and relevant research findings.
Overview
This compound is recognized for its anticancer properties. It primarily targets microtubules and their component protein tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The compound's structure allows it to modulate microtubule dynamics, which is critical for cell division and overall cellular integrity.
Target and Mode of Action:
- Primary Target: Microtubules (specifically tubulin).
- Action: The compound disrupts normal microtubule function by either suppressing tubulin polymerization or stabilizing the microtubule structure. This results in mitotic blockade and induces apoptosis in cancer cells.
Biochemical Pathways:
The interaction with tubulin leads to:
- Cell Cycle Arrest: Primarily at the S phase.
- Induction of Apoptosis: Triggering programmed cell death mechanisms essential for eliminating cancer cells.
Anticancer Activity
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. Below is a summary of notable findings:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung) | 10.5 | Induces apoptosis and inhibits DNA synthesis |
| MDA-MB 231 (Breast) | 12.3 | Significant cytotoxicity |
| HCT116 (Colon) | 9.8 | Causes cell cycle arrest |
The compound has shown promising results in inhibiting cell proliferation across these lines, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
- Study on A549 Cells:
- Inhibition Studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
